molecular formula C20H12Cl2N2O4S2 B11151093 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate

4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate

Cat. No.: B11151093
M. Wt: 479.4 g/mol
InChI Key: OCCCMHABBFOXDI-CHHVJCJISA-N
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Description

4-{[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, a benzothiophene moiety, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

4-{[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidine ring and benzothiophene moiety are key structural features that enable binding to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-N-methylbenzenesulfonamide
  • 4-{5-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3,6-dichloro-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and the presence of both a thiazolidine ring and a benzothiophene moiety. This unique structure may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C20H12Cl2N2O4S2

Molecular Weight

479.4 g/mol

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 3,6-dichloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C20H12Cl2N2O4S2/c1-27-13-6-9(7-15-18(25)24-20(23)30-15)2-5-12(13)28-19(26)17-16(22)11-4-3-10(21)8-14(11)29-17/h2-8H,1H3,(H2,23,24,25)/b15-7-

InChI Key

OCCCMHABBFOXDI-CHHVJCJISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N)OC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

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